molecular formula C4H10N2O2S B8768618 1-Methylamino-1-methythio-2-nitroethaneranitidine CAS No. 66357-23-1

1-Methylamino-1-methythio-2-nitroethaneranitidine

Cat. No.: B8768618
CAS No.: 66357-23-1
M. Wt: 150.20 g/mol
InChI Key: RFXJCBMXMNUGPM-UHFFFAOYSA-N
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Description

1-Methylamino-1-methythio-2-nitroethaneranitidine is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

66357-23-1

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

N-methyl-1-methylsulfanyl-2-nitroethanamine

InChI

InChI=1S/C4H10N2O2S/c1-5-4(9-2)3-6(7)8/h4-5H,3H2,1-2H3

InChI Key

RFXJCBMXMNUGPM-UHFFFAOYSA-N

Canonical SMILES

CNC(C[N+](=O)[O-])SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (10 g, 0.05 mole) and N-methyl-1-methylthio-2-nitroetheneamine (7.4 g) in water (25 ml) was stirred at 50° for 2 hr. Acetone (350 ml) was added and the solvent was removed by distillation at atmospheric pressure until 275 ml of distillate had been collected. Ethanolic hydrogen chloride (2M; 27.5 ml) was added to the residue and the solution was stirred overnight at room temperature. The product (11.0 g) m.p. 161°, was collected and recrystallised from ethanol as a colourless microcrystalline solid (10.1 g) m.p. 162°. Analysis Found: C, 42.6; H, 6.3; N, 16.4. C12H20N4O3S.HCl requires: C, 42.8; H, 6.2; N, 16.6%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methylamine in ethanol/ethylenedichloride (112.5 ml of 33% ethanolic methylamine in 0.8 liters of ethylene dichloride; 0.94 mole) was added over 51/2 hr at 70° to a stirred solution of 1,1-bismethylthio-2-nitroethene (99.0 g, 0.6 mole) in ethylene dichloride (1.5 liters). The solution was heated to boiling and 0.7 liters of solvent were distilled off. The cooled solution was washed with 2N hydrochloric acid (0.25 liters), then with brine (0.25 liters). The solvent was removed and the residue crystallised from isopropyl acetate (0.5 liters), treating the hot solution with charcoal (10.0 g). The product (35.0 g) formed yellow prisms, m.p. 114°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol ethylenedichloride
Quantity
112.5 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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